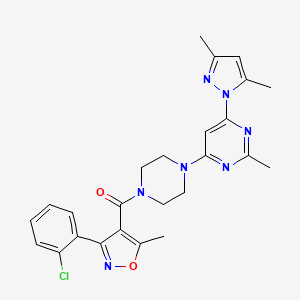
4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process that involves multiple steps and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to modulate the activity of the neurotransmitter dopamine, which plays a key role in reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. Additionally, this compound has been shown to modulate the activity of dopamine, which can have a range of effects on behavior and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of the role of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesis Methods
The synthesis of 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 5-fluoropyrimidine-2,4-dione with 1,2-dibromoethane in the presence of potassium carbonate to yield 1-(5-fluoropyrimidin-2-yl)piperazine-2,4-dione. The second step involves the reaction of 5-fluoropyridine-3-carboxylic acid with thionyl chloride to yield 5-fluoropyridine-3-carbonyl chloride. The final step involves the reaction of 1-(5-fluoropyrimidin-2-yl)piperazine-2,4-dione with 5-fluoropyridine-3-carbonyl chloride in the presence of triethylamine to yield this compound.
Scientific Research Applications
4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential target for the treatment of neurological disorders.
properties
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2/c15-10-3-9(4-17-5-10)13(23)20-1-2-21(12(22)8-20)14-18-6-11(16)7-19-14/h3-7H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJIQQWASOTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)


![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)






![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)